molecular formula C35H40N2O7 B1449120 Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH CAS No. 920519-31-9

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH

Cat. No.: B1449120
CAS No.: 920519-31-9
M. Wt: 600.7 g/mol
InChI Key: JYSMURJYNLWZNY-RIGQTMPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) group, and a unique Psi(Me,Me)pro moiety. These modifications enhance the stability and solubility of the peptide, making it suitable for use in solid-phase peptide synthesis and other research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using piperidine, and the peptide chain is elongated by coupling reactions with the next amino acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of green solvents and optimized reaction conditions can minimize environmental impact and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine.

    Coupling: Formation of peptide bonds with other amino acids.

    Oxidation and Reduction: Modifications of side chains or functional groups.

Common Reagents and Conditions

    Piperidine: Used for Fmoc deprotection.

    Carbodiimides (e.g., DIC, EDC): Used for coupling reactions.

    Oxidizing agents (e.g., hydrogen peroxide): Used for oxidation reactions.

Major Products Formed

The primary product formed from these reactions is the elongated peptide chain with specific modifications at the tyrosine and threonine residues. The final product, this compound, is obtained after cleavage from the resin and purification .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and interact with specific molecular targets. The Fmoc group provides protection during synthesis, while the tBu and Psi(Me,Me)pro groups enhance the stability and solubility of the peptide. These modifications allow the compound to interact with enzymes, receptors, and other biomolecules, facilitating various biochemical and pharmacological processes .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
  • Fmoc-Tyr(tBu)-Thr(tBu)-OH
  • Fmoc-Tyr(tBu)-Thr(OH)-OH

Uniqueness

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the Psi(Me,Me)pro moiety, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in applications requiring high stability and solubility, such as in drug development and peptide-based material production .

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O7/c1-21-30(32(39)40)37(35(5,6)43-21)31(38)29(19-22-15-17-23(18-16-22)44-34(2,3)4)36-33(41)42-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-30H,19-20H2,1-6H3,(H,36,41)(H,39,40)/t21-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSMURJYNLWZNY-RIGQTMPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
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